molecular formula C14H15NO3 B1608835 1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid CAS No. 566154-69-6

1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid

Cat. No.: B1608835
CAS No.: 566154-69-6
M. Wt: 245.27 g/mol
InChI Key: RDZZYCFISJESTF-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid is a complex organic compound that features both an indene and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the indene ring followed by the introduction of the pyrrolidine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium-catalyzed coupling reactions and subsequent cyclization steps are common in the synthesis of such complex molecules .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, significantly altering the compound’s properties .

Scientific Research Applications

1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding, potentially leading to the development of new pharmaceuticals.

    Medicine: The compound’s unique properties may be exploited in drug design, particularly for targeting specific biological pathways or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid methyl ester: Similar structure but with a methyl ester group.

    1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group.

Uniqueness

This compound is unique due to its specific combination of the indene and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-13-7-11(14(17)18)8-15(13)12-5-9-3-1-2-4-10(9)6-12/h1-4,11-12H,5-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZZYCFISJESTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)N3CC(CC3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384657
Record name 1-(2,3-Dihydro-1H-inden-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566154-69-6
Record name 1-(2,3-Dihydro-1H-inden-2-yl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid
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1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid
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1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid
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1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid
Reactant of Route 5
1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid
Reactant of Route 6
1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinecarboxylic acid

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